molecular formula C8H6Br2ClNO2 B1393565 Methyl 3-Amino-2,6-dibromo-4-chlorobenzoate CAS No. 1187386-29-3

Methyl 3-Amino-2,6-dibromo-4-chlorobenzoate

Cat. No. B1393565
M. Wt: 343.4 g/mol
InChI Key: WCJCQMMPDRWOFL-UHFFFAOYSA-N
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Description

Synthesis Analysis

MADB is synthesized through a reaction between 3-Amino-2,6-dibromo-4-chlorobenzoic acid and methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction can be carried out under reflux conditions or at elevated temperatures. The product is then purified through recrystallization or column chromatography.


Molecular Structure Analysis

The molecular structure of MADB is represented by the InChI code 1S/C8H6Br2ClNO2/c1-14-8(13)5-3(9)2-4(11)7(12)6(5)10/h2H,12H2,1H3 . The compound has a molecular weight of 343.4 g/mol .


Physical And Chemical Properties Analysis

MADB is a white to light brown powder or crystalline solid that is insoluble in water but soluble in organic solvents such as ethanol and methanol. It has a melting point of 224-229°C and a boiling point of 428.4°C at 760 mmHg. The compound has a density of 1.57 g/cm3 and a refractive index of 1.656.

Scientific Research Applications

Optoelectronics Device Applications

  • 2-Amino 4-methylpyridinium 3-chlorobenzoate , similar to Methyl 3-Amino-2,6-dibromo-4-chlorobenzoate, was synthesized and used in optoelectronics device applications. The study focused on its properties such as optical transmittance, thermal and mechanical stability, and photoresponse characteristics, relevant for optoelectronic devices (Babu et al., 2017).

Anti-Inflammatory Activity

  • Newly synthesized compounds including 3-Amino-7-chloro-2-methyl-quinazolin-4(3H)-one, derived from Methyl 2-amino-4-Chlorobenzoate, showed significant anti-inflammatory activity. These compounds were confirmed through various spectroscopic methods and compared against standard anti-inflammatory drugs (Osarodion, 2020).

Antibacterial Activities

  • Novel complexes of 3-Amino-2-Methyl-7-Chloro-Quinazolin 4(3H)-One were synthesized and tested for their antibacterial properties. The study explored their effectiveness against various microorganisms, highlighting their potential in antimicrobial applications (Osarodion, 2020).

Supramolecular Association in Organic Acid–Base Salts

  • Research on organic salts like 2-amino-4-methylpyridinium with chlorobenzoate variants has been conducted. These studies are significant for understanding hydrogen bonding and noncovalent interactions in supramolecular chemistry, which can influence material design and drug development (Khalib et al., 2014).

Thermodynamic Modelling

  • The solubility and thermodynamic properties of compounds like 2-amino-4-chlorobenzoic acid were studied in various organic solvents. Such research is critical for optimizing purification processes in chemical manufacturing and pharmaceuticals (Li et al., 2017).

Safety And Hazards

The safety data sheet for MADB advises avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye . It recommends using personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation . In case of accidental exposure, it provides specific first aid measures .

properties

IUPAC Name

methyl 3-amino-2,6-dibromo-4-chlorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Br2ClNO2/c1-14-8(13)5-3(9)2-4(11)7(12)6(5)10/h2H,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCJCQMMPDRWOFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C(=C1Br)N)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Br2ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10675208
Record name Methyl 3-amino-2,6-dibromo-4-chlorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10675208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

343.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-Amino-2,6-dibromo-4-chlorobenzoate

CAS RN

1187386-29-3
Record name Methyl 3-amino-2,6-dibromo-4-chlorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10675208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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